molecular formula C37H58N6O6 B11931513 tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Cat. No.: B11931513
M. Wt: 682.9 g/mol
InChI Key: FWIMYXSVFVDWDD-GQKUPJEMSA-N
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Description

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate: is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production, ensuring consistent quality and minimizing waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate include other carbamate derivatives and compounds with similar structural motifs. Examples include:

  • tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-ethylcarbamate
  • tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-propylcarbamate

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties

Properties

Molecular Formula

C37H58N6O6

Molecular Weight

682.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C37H58N6O6/c1-24(42(5)36(48)49-37(2,3)4)33(45)41-32(26-15-7-6-8-16-26)35(47)43-23-27(39-31(44)20-11-12-21-38)22-30(43)34(46)40-29-19-13-17-25-14-9-10-18-28(25)29/h9-10,14,18,24,26-27,29-30,32H,6-8,11-13,15-17,19-23,38H2,1-5H3,(H,39,44)(H,40,46)(H,41,45)/t24-,27-,29+,30-,32-/m0/s1

InChI Key

FWIMYXSVFVDWDD-GQKUPJEMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)CCCCN)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)CCCCN)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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